molecular formula C9H15NO3 B6235908 tert-butyl (2R)-2-formylazetidine-1-carboxylate CAS No. 327605-04-9

tert-butyl (2R)-2-formylazetidine-1-carboxylate

Cat. No.: B6235908
CAS No.: 327605-04-9
M. Wt: 185.2
InChI Key:
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Description

tert-Butyl (2R)-2-formylazetidine-1-carboxylate: is an organic compound that features a tert-butyl ester group attached to a 2-formylazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-formylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. Flow microreactors are often employed to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2R)-2-formylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (2R)-2-formylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-formylazetidine-1-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the azetidine ring can undergo ring-opening reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2R)-2-formylazetidine-1-carboxylate is unique due to the presence of both a formyl group and an azetidine ring, which confer distinct reactivity and potential applications compared to other tert-butyl derivatives. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.

Properties

CAS No.

327605-04-9

Molecular Formula

C9H15NO3

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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